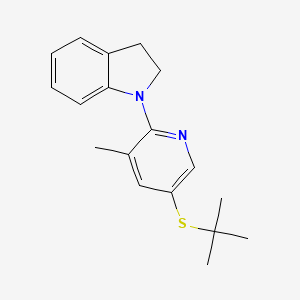
(6-Bromo-4-methylpyridin-3-yl)(phenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6-Bromo-4-methylpyridin-3-yl)(phenyl)methanone is an organic compound with the molecular formula C12H10BrNO. It is a derivative of pyridine, substituted with a bromine atom at the 6th position and a methyl group at the 4th position. The phenyl group is attached to the methanone moiety, making it a versatile compound in various chemical reactions and applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (6-Bromo-4-methylpyridin-3-yl)(phenyl)methanone typically involves the following steps:
Bromination: The starting material, 4-methylpyridine, undergoes bromination using bromine in the presence of a catalyst such as iron(III) bromide to yield 6-bromo-4-methylpyridine.
Friedel-Crafts Acylation: The brominated pyridine is then subjected to Friedel-Crafts acylation with benzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride to form this compound.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .
Análisis De Reacciones Químicas
Types of Reactions
(6-Bromo-4-methylpyridin-3-yl)(phenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert the methanone group to a methanol group.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amines, thiols, or other substituted derivatives.
Aplicaciones Científicas De Investigación
(6-Bromo-4-methylpyridin-3-yl)(phenyl)methanone has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Comparación Con Compuestos Similares
Similar Compounds
(6-Chloro-4-methylpyridin-3-yl)(phenyl)methanone: Similar structure but with a chlorine atom instead of bromine.
(6-Fluoro-4-methylpyridin-3-yl)(phenyl)methanone: Contains a fluorine atom instead of bromine.
(6-Iodo-4-methylpyridin-3-yl)(phenyl)methanone: Iodine atom replaces the bromine atom.
Uniqueness
(6-Bromo-4-methylpyridin-3-yl)(phenyl)methanone is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior and interactions with biological targets.
Propiedades
Fórmula molecular |
C13H10BrNO |
|---|---|
Peso molecular |
276.13 g/mol |
Nombre IUPAC |
(6-bromo-4-methylpyridin-3-yl)-phenylmethanone |
InChI |
InChI=1S/C13H10BrNO/c1-9-7-12(14)15-8-11(9)13(16)10-5-3-2-4-6-10/h2-8H,1H3 |
Clave InChI |
MDPPXMKBDRATJL-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC=C1C(=O)C2=CC=CC=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



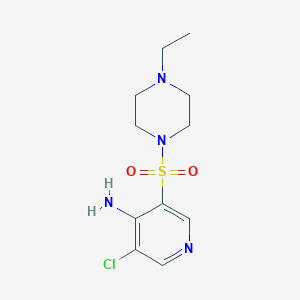
![(8-Phenylpyrazolo[5,1-c][1,2,4]triazin-3-yl)(p-tolyl)methanone](/img/structure/B11801762.png)
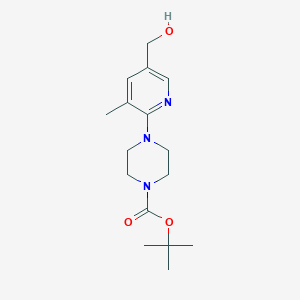
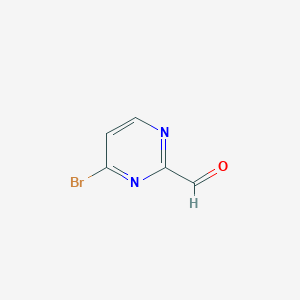
![3-(4-Ethylphenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B11801778.png)
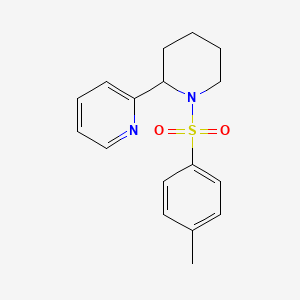
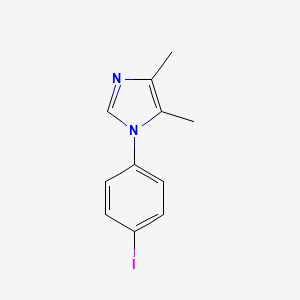
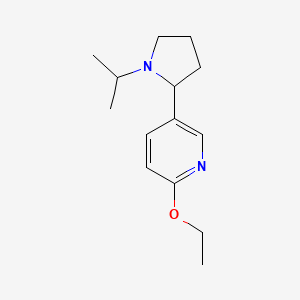


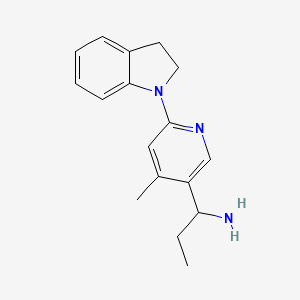
![4-Fluoro-N-isopropylbenzo[d]isoxazol-3-amine](/img/structure/B11801822.png)
